

Application Notes and Protocols for In Vivo Administration of LY262691

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Compound of Interest

Compound Name: LY262691

Cat. No.: B1675651

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Introduction

LY262691 is a selective, non-peptide antagonist of the cholecystikinin B (CCK-B) receptor. In preclinical research, it is utilized as a tool to investigate the physiological and pathological roles of the CCK-B receptor, particularly in the central nervous system. This document provides a guide for the in vivo administration of **LY262691**, based on available scientific literature. It covers known applications, general protocols for relevant behavioral and neurochemical assays, and an overview of the associated signaling pathway.

Disclaimer: The information provided is for research purposes only. The specific vehicle for the solubilization of **LY262691** for in vivo administration is not consistently reported in publicly available literature. Researchers must determine the appropriate vehicle and formulation based on the physicochemical properties of their specific batch of **LY262691** and ensure its suitability for the chosen animal model and administration route.

Data Presentation

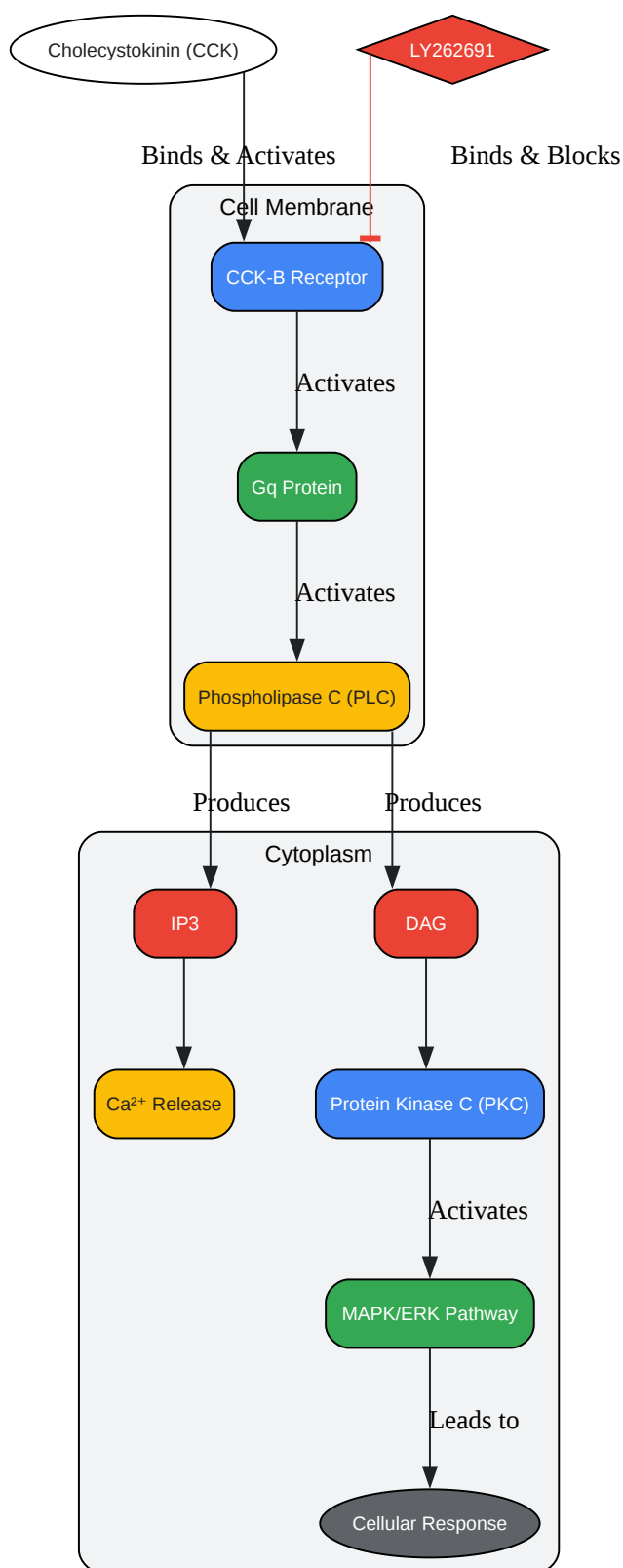
Due to the limited availability of specific quantitative data from published in vivo studies with **LY262691** in a format suitable for direct comparison, the following table summarizes the qualitative findings and reported dosages. Researchers are encouraged to consult the primary literature for more detailed information.

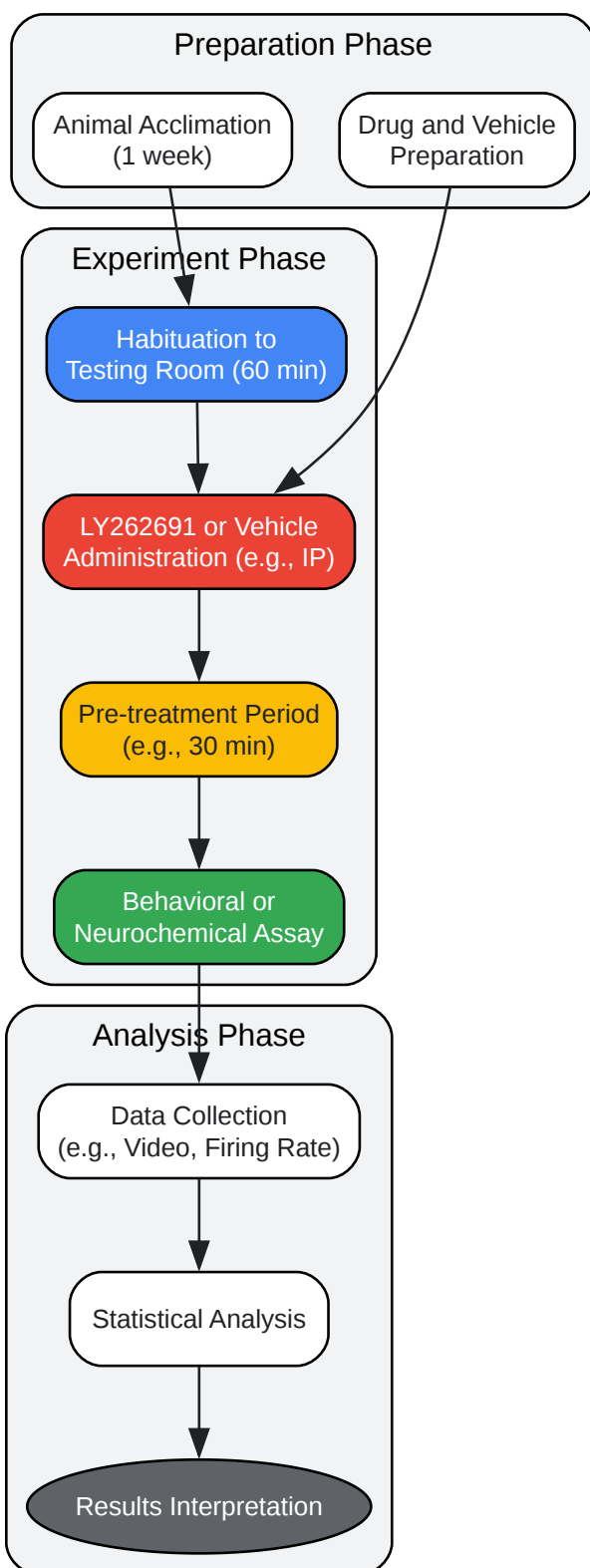
Application Area	Animal Model	Administration Route	Dosage Range	Observed Effects	Reference
Anxiety Research	Rat	Intraperitoneal (IP)	2 mg/kg	Enhanced olfactory recognition, suggesting modulation of memory and anxiety-related behaviors.	[1]
Neuropharmacology	Rat	Intraperitoneal (IP)	Not specified	Decreased the number of spontaneously active A9 and A10 dopamine cells.	[2]

Note: Further dose-response studies are recommended to determine the optimal dose for specific experimental conditions.

Signaling Pathway

LY262691 acts as an antagonist at the CCK-B receptor, which is a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, cholecystokinin (CCK), to the CCK-B receptor typically activates Gq/11 proteins. This activation initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively, ultimately leading to the activation of downstream pathways such as the MAPK/ERK pathway. By blocking this receptor, **LY262691** is expected to inhibit these downstream signaling events.





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References

- 1. Elevated plus maze protocol [protocols.io]
- 2. Heterogeneity of dopamine neuron activity across traits and states - PMC [pmc.ncbi.nlm.nih.gov]
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